Molecular Weight and Lipophilicity Differentiation vs. 4-Phenyl Analog (CAS 832102-96-2)
Compared to the 4-phenyl-substituted piperidine analog (5-nitrobenzo[b]thien-2-yl)(4-phenylpiperidin-1-yl)methanone, CAS 832102-96-2, the target compound possesses a substantially lower molecular weight (290.34 vs. 366.43 g/mol) and a significantly lower computed lipophilicity (XLogP3-AA 3.4 vs. an estimated ~4.5 for the phenyl derivative) [1]. These differences arise because the phenyl appendage adds 76 Da and increases hydrophobic surface area while introducing an additional rotatable bond.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 290.34 g/mol, XLogP3-AA 3.4 |
| Comparator Or Baseline | 4-Phenyl analog (CAS 832102-96-2): MW 366.43 g/mol, XLogP3-AA estimated ~4.5 |
| Quantified Difference | MW difference: –76.09 Da; XLogP3-AA difference: approximately –1.1 log units |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, release 2021.05.07) |
Why This Matters
Lower MW and logP are preferred for compliance with lead-likeness criteria (e.g., Lipinski's rule of 5), potentially offering superior aqueous solubility and permeability in oral drug discovery programs.
- [1] PubChem CID 3529867 (target) and PubChem CID of the 4-phenyl analog, National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/3529867 (accessed 2026-04-29). View Source
